molecular formula C36H32Cl2P2Pt B7824440 cis-Bis(triphenylphosphine)platinum(II)dichloride

cis-Bis(triphenylphosphine)platinum(II)dichloride

Cat. No.: B7824440
M. Wt: 792.6 g/mol
InChI Key: FLCYFPXJIOADLU-UHFFFAOYSA-N
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Description

cis-Bis(triphenylphosphine)platinum(II)dichloride: is a metal phosphine complex with the chemical formula PtCl₂[P(C₆H₅)₃]₂ . This compound is known for its square planar geometry around the platinum center and exists in both cis and trans isomers. The cis isomer is a white crystalline powder, while the trans isomer is yellow . The cis isomer is primarily used as a reagent for the synthesis of other platinum compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The cis isomer of bis(triphenylphosphine)platinum(II)dichloride can be prepared by heating solutions of platinum(II) chlorides with triphenylphosphine. One common method involves starting from potassium tetrachloroplatinate:

K2PtCl4+2PPh3cis-Pt(PPh3)2Cl2+2KCl\text{K}_2\text{PtCl}_4 + 2 \text{PPh}_3 \rightarrow \text{cis-Pt(PPh}_3\text{)}_2\text{Cl}_2 + 2 \text{KCl} K2​PtCl4​+2PPh3​→cis-Pt(PPh3​)2​Cl2​+2KCl

The reaction is typically carried out in an appropriate solvent under controlled conditions to ensure the formation of the cis isomer .

Industrial Production Methods: In industrial settings, the preparation method involves adding triphenylphosphine to absolute ethanol, dissolving under a nitrogen atmosphere, and then adding potassium tetrachloroplatinate aqueous solution. The reaction generates a precipitate, which is filtered, washed, and dried to obtain the cis isomer with a high yield of 92%-98% .

Chemical Reactions Analysis

Types of Reactions: cis-Bis(triphenylphosphine)platinum(II)dichloride undergoes various types of reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like phosphines (e.g., triphenylphosphine), amines, or halides under mild conditions.

    Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can lead to changes in the oxidation state of the platinum center .

Scientific Research Applications

cis-Bis(triphenylphosphine)platinum(II)dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which cis-bis(triphenylphosphine)platinum(II)dichloride exerts its effects involves coordination with target molecules. The platinum center can form coordination bonds with ligands such as DNA, proteins, and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: The cis isomer of bis(triphenylphosphine)platinum(II)dichloride is unique due to its specific geometric configuration, which influences its reactivity and applications. The cis configuration allows for specific interactions with target molecules, making it valuable in both research and industrial applications .

Properties

IUPAC Name

platinum;triphenylphosphane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYFPXJIOADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Cl2P2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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